molecular formula C20H24ClN3OS2 B2601540 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride CAS No. 1215766-00-9

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride

Cat. No.: B2601540
CAS No.: 1215766-00-9
M. Wt: 422
InChI Key: BIPCIXDWNSZKBF-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a structurally complex molecule featuring a benzothiazole core substituted with a methyl group at the 4-position. The compound integrates a tertiary amine (dimethylaminoethyl) moiety and a phenylthioacetamide side chain, which is protonated as a hydrochloride salt to enhance solubility and stability. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound’s design aligns with strategies to optimize pharmacokinetic profiles through balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS2.ClH/c1-15-8-7-11-17-19(15)21-20(26-17)23(13-12-22(2)3)18(24)14-25-16-9-5-4-6-10-16;/h4-11H,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPCIXDWNSZKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride is a synthetic compound characterized by its complex structure, which includes a dimethylamino group, a benzothiazole moiety, and a phenylthio side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and anticonvulsant properties.

  • Molecular Formula : C23H29N3O3S2Cl
  • Molecular Weight : 459.6 g/mol
  • CAS Number : 1171239-90-9

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing multiple therapeutic potentials:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of thiazolidines have demonstrated anti-tumor activity across various cancer models by inducing apoptosis and inhibiting tumor angiogenesis . Molecular docking studies suggest that this compound can bind effectively to enzymes implicated in cancer progression .

2. Antifungal Properties

Thiazolidine derivatives have shown antifungal activity, suggesting that this compound may possess similar effects. Studies on related compounds indicate they can inhibit fungal growth through various mechanisms, including disrupting cell wall synthesis and interfering with metabolic pathways .

3. Anticonvulsant Effects

In vivo studies have evaluated the anticonvulsant activity of related compounds using models such as the maximal electroshock seizure (MES) test. Some derivatives exhibited promising ED50 values significantly lower than standard anticonvulsants like phenytoin and carbamazepine . This suggests that this compound may also demonstrate effective anticonvulsant properties.

Study 1: Antitumor Activity

A study evaluated the anticancer potential of thiazolidine derivatives, revealing significant inhibition of tumor cell proliferation in vitro. The mechanisms involved included modulation of cell cycle progression and induction of apoptosis via activation of caspases .

Study 2: Antifungal Evaluation

In another study, a series of thiazolidine derivatives were tested against various fungal strains, showing promising antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its diverse biological activities. The presence of the dimethylamino group enhances solubility and bioavailability, while the benzothiazole moiety is crucial for interaction with biological targets.

Functional Group Biological Activity
Dimethylamino groupIncreases solubility and bioavailability
Benzothiazole moietyKey for anticancer and antifungal activity
Phenylthio side chainPotential role in enzyme binding interactions

Scientific Research Applications

Scientific Research Applications

The applications of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride can be categorized into several key areas:

Medicinal Chemistry

This compound has shown promising potential as a lead compound in drug development. Its interactions with various biological targets have been investigated through:

  • Molecular Docking Studies : These studies indicate that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation, suggesting its potential as an anti-cancer agent.
  • Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific structural components in determining the biological activity of benzothiazole derivatives, guiding further modifications for enhanced efficacy.

The compound's biological activities have been explored in several studies:

  • Anticancer Activity : Preliminary studies indicate that the compound may inhibit cell proliferation in various cancer cell lines, demonstrating its potential as an anticancer therapeutic agent.
  • Anti-inflammatory Properties : The compound has also shown promise in reducing inflammatory responses, making it a candidate for developing anti-inflammatory drugs.

Pharmacological Studies

Pharmacological evaluations have focused on:

  • Toxicity Assessments : Understanding the safety profile of this compound is crucial for its application in clinical settings. Studies have aimed to establish dose-response relationships and identify potential side effects.
  • Mechanistic Studies : Investigations into the mechanisms of action have provided insights into how this compound interacts at the molecular level with various targets, contributing to its therapeutic effects.

Case Studies

Several case studies have documented the applications and effectiveness of this compound:

Case Study 1: Anticancer Efficacy

A study conducted on a specific cancer cell line demonstrated that treatment with this compound resulted in significant inhibition of cell growth compared to control groups. The study highlighted the compound's ability to induce apoptosis, suggesting a mechanism by which it exerts its anticancer effects.

Case Study 2: Inflammation Reduction

Another research effort focused on the anti-inflammatory properties of this compound. In vivo models showed that administration led to reduced markers of inflammation, supporting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Other Routes :

  • Thiazole derivatives (e.g., ) often employ cyclization reactions with thiourea or α-halo ketones.
  • Triazole-linked analogs (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), absent in the target compound’s synthesis.

Key Observations :

  • The target compound’s phenylthio group may confer higher logP than sulfonyl analogs, favoring passive diffusion .

Structure-Activity Relationship (SAR) Insights

  • Benzothiazole Substitution : 4-Methyl (target) vs. 4-ethyl () may alter steric interactions with target proteins.
  • Acetamide Linker : Phenylthio vs. sulfonyl () or simple acetyl () modulates electronic effects and metabolic stability.
  • Tertiary Amine: The dimethylaminoethyl group’s protonation state may influence binding to cationic targets (e.g., kinases) .

Q & A

Q. What are the common synthetic routes for preparing N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride?

The compound can be synthesized via multi-step reactions involving:

  • Chloroacetylation of intermediates like diphenylamine in toluene, followed by refluxing with thiourea in ethanol to form thiazole cores .
  • Coupling reactions using 2-chloroacetamide derivatives with substituted anilines or thiazole amines under basic conditions (e.g., triethylamine in acetone) .
  • Salt formation via treatment with HCl to yield the hydrochloride form, enhancing solubility for biological testing . Key quality control steps include TLC monitoring (hexane:ethyl acetate, 9:1) and recrystallization from ethanol or methanol .

Q. How is the structural integrity of this compound validated in synthetic workflows?

Structural validation typically employs:

  • Spectroscopic techniques :
  • 1H/13C NMR to confirm substituent integration and connectivity (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm, thiazole carbons at ~160 ppm) .
  • IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) and thioether S-C vibrations (~650 cm⁻¹) .
    • Elemental analysis to verify purity (e.g., C, H, N within ±0.4% of theoretical values) .
    • X-ray crystallography for unambiguous confirmation of molecular geometry, as demonstrated for analogous thiazole-acetamide derivatives .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during the coupling of thiazole and acetamide moieties?

Regioselectivity challenges arise from competing nucleophilic sites on the thiazole ring. Strategies include:

  • Steric control : Bulky substituents (e.g., 4-methylbenzothiazole) direct coupling to the less hindered N-position .
  • Catalytic modulation : Using triethylamine as a base promotes deprotonation of the preferred amine site, reducing side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and selectivity . Monitoring via HPLC-MS helps identify byproducts (e.g., diarylthioethers) for iterative optimization .

Q. What methodologies address contradictions in biological activity data for this compound?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) can be resolved by:

  • Dose-response profiling : Testing across a broad concentration range (e.g., 0.1–100 µM) to identify off-target effects .
  • Mechanistic studies :
  • Enzyme inhibition assays (e.g., lipoxygenase or DNA gyrase) to confirm target specificity .
  • Molecular docking to correlate structural features (e.g., phenylthio group) with binding affinity to active sites .
    • Comparative SAR : Analogs with modified substituents (e.g., 4-fluorophenyl vs. 4-methylbenzothiazole) clarify pharmacophore contributions .

Q. How can researchers mitigate low yields in the final hydrochloride salt formation?

Low yields during salt formation often stem from poor solubility or incomplete protonation. Solutions include:

  • Counterion screening : Testing alternative acids (e.g., H2SO4, trifluoroacetic acid) to improve crystallization .
  • Temperature gradient recrystallization : Gradual cooling from reflux in ethanol/water mixtures enhances crystal purity .
  • pH control : Adjusting to pH 2–3 during HCl addition ensures complete protonation of the dimethylamino group .

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